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Myelofibrosis, a chronic and progressive myeloproliferative neoplasm, is characterized by bone

marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The introduction of

Janus kinase (JAK) inhibitors has revolutionized the treatment landscape for this disease. This

guide provides an objective comparison of the efficacy of two prominent JAK inhibitors,

fedratinib (Inrebic®) and ruxolitinib (Jakafi®), supported by data from pivotal clinical trials.

Mechanism of Action: Targeting the JAK/STAT
Pathway
Both fedratinib and ruxolitinib exert their therapeutic effects by inhibiting the constitutively active

JAK/STAT signaling pathway, a key driver of myelofibrosis pathogenesis. However, they exhibit

different selectivity profiles. Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, while

fedratinib is a selective inhibitor of JAK2 and also demonstrates activity against FMS-like

tyrosine kinase 3 (FLT3).[1][2][3] This difference in target inhibition may contribute to variations

in their efficacy and safety profiles.
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JAK/STAT Signaling Pathway in Myelofibrosis and Inhibition by Fedratinib and Ruxolitinib
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Figure 1: Mechanism of Action of Fedratinib and Ruxolitinib.
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Efficacy in Treatment-Naïve Patients
The efficacy of fedratinib and ruxolitinib in patients with intermediate-2 or high-risk

myelofibrosis who have not received prior JAK inhibitor therapy has been established in the

phase III JAKARTA and COMFORT trials, respectively.

Spleen Volume Reduction
A primary endpoint in myelofibrosis trials is the proportion of patients achieving a spleen

volume reduction of ≥35% from baseline.
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JAKARTA
Fedratinib

400 mg
96

36% (at

week 24,
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at week

28)[4][5]

Placebo 96 1%[4][5]

COMFORT

-I
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Placebo 154 0.7%

COMFORT

-II
Ruxolitinib 146

28.5% (at
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Best

Available

Therapy

73 0%[6]

Data from the JAKARTA trial for fedratinib and the COMFORT-I and COMFORT-II trials for

ruxolitinib.

Symptom Response
Improvement in myelofibrosis-related symptoms is a key secondary endpoint, often measured

by a ≥50% reduction in the Total Symptom Score (TSS).
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N
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Placebo/
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N

Symptom
Response
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in TSS)

JAKARTA
Fedratinib

400 mg
91

36% (at

week 24)

[5]

Placebo 85 7%[5]

COMFORT

-I
Ruxolitinib 155

45.9% (at

week 24)
Placebo 154 5.3%

Data from the JAKARTA trial for fedratinib and the COMFORT-I trial for ruxolitinib.

Efficacy in Ruxolitinib-Experienced Patients
Fedratinib has been specifically evaluated in patients who were previously treated with

ruxolitinib. The JAKARTA-2 and FREEDOM2 trials provide key data in this setting.
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In the FREEDOM2 trial, 70.1% of patients in the best available therapy arm received ruxolitinib.

[8]

A meta-analysis of eight studies including 960 patients who received fedratinib after prior

ruxolitinib treatment showed a 35% spleen volume reduction rate of 39.2% at 6 months.[9]
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Overall Survival
While direct comparisons are limited, both drugs have shown a survival benefit compared to

placebo or best available therapy. A pooled analysis of the COMFORT-I and COMFORT-II trials

demonstrated that ruxolitinib reduced the risk of death by 35% compared to the control group.

[10] Real-world data suggests that in patients who discontinued frontline ruxolitinib, subsequent

treatment with fedratinib was associated with improved overall survival compared to non-

fedratinib therapies.[11][12][13][14]

Experimental Protocols
JAKARTA Trial (Fedratinib)

Study Design: A randomized, double-blind, placebo-controlled, phase III study.[4]

Patient Population: Patients with intermediate-2 or high-risk primary myelofibrosis, post-

polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis.[5]

Randomization: Patients were randomized to receive fedratinib 400 mg once daily, fedratinib

500 mg once daily, or placebo.[5]

Primary Endpoint: The proportion of patients achieving a ≥35% reduction in spleen volume

from baseline at week 24, confirmed by a follow-up scan 4 weeks later.[5]

Key Secondary Endpoint: The proportion of patients with a ≥50% reduction in the modified

Myelofibrosis Symptom Assessment Form (MFSAF) total symptom score at week 24.[5]

COMFORT-I Trial (Ruxolitinib)
Study Design: A randomized, double-blind, placebo-controlled phase III trial.[15]

Patient Population: Patients with intermediate-2 or high-risk myelofibrosis.[15]

Randomization: Patients were randomized in a 1:1 ratio to receive oral ruxolitinib or placebo.

The starting dose of ruxolitinib was based on the patient's baseline platelet count.[15]

Primary Endpoint: The proportion of patients achieving a ≥35% reduction in spleen volume

from baseline at week 24 as assessed by magnetic resonance imaging (MRI) or computed
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tomography (CT).[16]

Key Secondary Endpoint: The proportion of patients with a ≥50% improvement from baseline

in the Total Symptom Score at week 24.
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Generalized Clinical Trial Workflow for Myelofibrosis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15623405#comparing-fedratinib-and-ruxolitinib-
efficacy-in-myelofibrosis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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